4-Hexyloxyphenol
Overview
Description
4-Hexyloxyphenol, also known as Phenol, 4-(hexyloxy)-, is an organic compound with the molecular formula C12H18O2. It is a member of the alkylphenols family and is characterized by a phenolic hydroxyl group substituted with a hexyloxy group at the para position. This compound is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals .
Mechanism of Action
Target of Action
4-Hexyloxyphenol is primarily targeted against B16-F0 melanoma cells . Melanoma cells are a type of cancer cell that develop from melanocytes, the cells that produce the dark pigment, melanin, which is responsible for the color of our skin. These cells are the primary targets of this compound .
Mode of Action
It is known to have minimal metabolism by rat liver p450 microsomal preparation . This suggests that it may interact directly with its target cells, rather than being metabolized into other compounds .
Biochemical Pathways
Given its minimal metabolism by rat liver p450 microsomal preparation , it is likely that it interacts directly with its target cells and may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Its minimal metabolism suggests that it may have good bioavailability
Result of Action
This compound is a lead anti-melanoma agent . This suggests that it has a cytotoxic effect on melanoma cells, leading to their death and thus inhibiting the growth and spread of melanoma .
Biochemical Analysis
Biochemical Properties
4-(Hexyloxy)phenol interacts with various enzymes, proteins, and other biomolecules. It has minimal metabolism by rat liver P450 microsomal preparation
Cellular Effects
4-(Hexyloxy)phenol has been shown to have significant effects on various types of cells. It is a lead anti-melanoma agent against B16-F0 melanoma cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexyloxyphenol can be synthesized through the etherification of hydroquinone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of hydroquinone with hexyl alcohol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ether bond. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyloxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenolic hydroxyl group can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
4-Hexyloxyphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methoxyphenol: Similar in structure but with a methoxy group instead of a hexyloxy group.
4-Ethoxyphenol: Contains an ethoxy group instead of a hexyloxy group.
4-Butoxyphenol: Features a butoxy group in place of the hexyloxy group.
Uniqueness: 4-Hexyloxyphenol is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-hexoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIHRLCKLSYNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048195 | |
Record name | 4-(Hexyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-55-0 | |
Record name | 4-(Hexyloxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18979-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexyloxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(hexyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Hexyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hexyloxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HEXYLOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35IMS9L1FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: One study investigated 4-Hexyloxyphenol derivatives as potential inhibitors of human 15-lipoxygenase-1 (15-hLOX-1) []. While the exact mechanism wasn't fully elucidated, the research suggests that the compound's radical scavenging ability plays a crucial role. 15-hLOX-1 is an enzyme involved in the production of leukotrienes and lipoxins, lipid mediators involved in inflammation. Inhibiting 15-hLOX-1 could potentially modulate inflammatory responses [].
A:
A: Research suggests that both the electronic nature of the allyl moiety and the para substituents on the phenol ring significantly influence the radical scavenging activity and, consequently, the 15-hLOX-1 inhibition potency of this compound derivatives []. For example, compounds with electron-donating groups exhibited improved inhibition compared to those with electron-withdrawing groups. Further research is needed to establish a comprehensive SAR profile for this compound class.
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